molecular formula C9H14O3 B6281612 rac-(2R,3R)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid, trans CAS No. 2260936-47-6

rac-(2R,3R)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid, trans

Cat. No.: B6281612
CAS No.: 2260936-47-6
M. Wt: 170.2
InChI Key:
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Description

rac-(2R,3R)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid, trans: is a chiral compound with a unique structure that includes an oxane ring and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid, trans can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a diol or an epoxide, in the presence of an acid catalyst. The reaction conditions typically include:

    Temperature: Moderate temperatures (50-100°C) are often used to facilitate the cyclization process.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed.

    Solvent: Solvents like dichloromethane or toluene are used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic Hydrogenation: This process can be used to selectively reduce specific functional groups, aiding in the synthesis of the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The oxane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

rac-(2R,3R)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(2R,3R)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid, trans exerts its effects involves interactions with specific molecular targets. These can include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.

    Pathways: The compound can modulate various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid, cis
  • (2R,3R)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid
  • (2S,3S)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid

Uniqueness

rac-(2R,3R)-2-(prop-1-en-2-yl)oxane-3-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different properties compared to its individual enantiomers, making it valuable for various applications.

Properties

CAS No.

2260936-47-6

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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